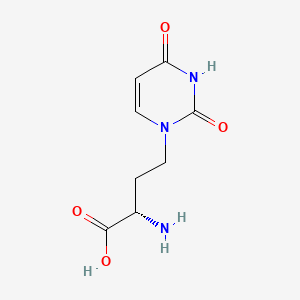

1-(3'-Amino-3'-carboxypropyl)uracil

Vue d'ensemble

Description

1-(3’-Amino-3’-carboxypropyl)uracil is a modified nucleoside analog derived from uracil, a pyrimidine base found in RNA and DNA.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3’-Amino-3’-carboxypropyl)uracil can be synthesized through the polymerization of amino acids containing nucleotide bases. One method involves suspending the compound in water and treating it with N,N’-carbonyldiimidazole, which facilitates the formation of peptides . The products formed from the enantiomers are hydrolyzed to the monomeric amino acids by pronase .

Industrial Production Methods: While specific industrial production methods for 1-(3’-Amino-3’-carboxypropyl)uracil are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and selective deprotection steps to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3’-Amino-3’-carboxypropyl)uracil undergoes various chemical reactions, including:

Substitution Reactions: The amino and carboxypropyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Polymerization Reactions: The compound can polymerize with other amino acids containing nucleotide bases, forming peptides.

Common Reagents and Conditions:

N,N’-Carbonyldiimidazole: Used for peptide formation in aqueous solutions.

Pronase: Employed for hydrolyzing the formed peptides to monomeric amino acids.

Major Products:

Peptides: Formed through polymerization reactions.

Monomeric Amino Acids: Obtained after hydrolysis of the peptides.

Applications De Recherche Scientifique

Prebiotic Chemistry

1-(3'-Amino-3'-carboxypropyl)uracil plays a significant role in understanding the origins of life through its involvement in the polymerization of amino acids containing nucleotide bases. This polymerization is crucial for studying molecular evolution, as it simulates conditions that may have existed on early Earth.

Key Findings:

- Research has demonstrated that this compound can facilitate the formation of peptides when treated with reagents like N,N'-carbonyldiimidazole, indicating its potential as a building block for more complex biomolecules .

Nucleic Acid Research

The compound is utilized in labeling transfer RNA and studying the structure and function of nucleic acids. Its incorporation into RNA molecules can confer thermal stability and alter base pairing properties, making it useful for investigating RNA dynamics.

Research Insights:

- Studies have shown that this compound enhances the stability of transfer RNA, potentially impacting protein synthesis and gene expression .

Crystallography

Investigations into the crystal structure of complexes involving uracil derivatives have highlighted the significance of this compound in material science. Understanding its crystallographic properties can lead to advancements in drug design and development.

Case Studies:

Mécanisme D'action

The mechanism of action of 1-(3’-Amino-3’-carboxypropyl)uracil involves its incorporation into transfer RNA, where it confers thermal stability and prevents Watson-Crick base pairing by attaching the carboxypropyl group to the N3 atom of the uracil base . This modification ensures proper folding and stabilization of transfer RNA, which is crucial for accurate and efficient decoding during translation .

Comparaison Avec Des Composés Similaires

1-(3’-Amino-3’-carboxypropyl)uracil is unique due to its specific modifications, which distinguish it from other nucleoside analogs. Similar compounds include:

9-(3’-Amino-3’-carboxypropyl)adenine: Another nucleoside analog with similar modifications.

3-(3-Amino-3-carboxypropyl)uridine: A widely conserved modification found in transfer RNA core regions in bacteria and eukaryotes.

These compounds share similar structural features but differ in their specific applications and roles in biological systems.

Activité Biologique

1-(3'-Amino-3'-carboxypropyl)uracil, a derivative of uracil, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is particularly noted for its interactions with various biological systems, including antiviral, antibacterial, and anticancer activities. This article examines the biological activity of this compound based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 69557-82-0

- Molecular Formula : C8H12N2O4

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The compound is believed to act as an inhibitor of specific enzymes involved in nucleic acid metabolism, which can lead to alterations in cellular processes.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In vitro studies have demonstrated its effectiveness against various viruses by disrupting viral replication processes.

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Enterovirus 71 | 7.6 | Inhibits RNA replication and protein synthesis |

| Influenza Virus | 12.5 | Interferes with viral RNA polymerase |

Antibacterial Activity

The compound also shows promising antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 16.92 | Inhibits growth |

| Escherichia coli | 6.26 | Strong inhibition |

| Methicillin-resistant S. aureus (MRSA) | 400 | Moderate inhibition |

Anticancer Activity

This compound has been evaluated for its anticancer potential, particularly in human cancer cell lines. The compound exhibits cytotoxic effects, leading to apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC803 (gastric cancer) | 3.74 | Induces apoptosis and inhibits proliferation |

| A549 (lung cancer) | 5.7 | Alters cell cycle progression |

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antiviral Efficacy Study : A study published in Journal of Virology demonstrated that treatment with this compound significantly reduced viral loads in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections.

- Antibacterial Screening : In a comprehensive screening of antibacterial agents, this compound showed a low MIC against MRSA, indicating its potential use in treating resistant bacterial infections.

- Cancer Research : A recent study reported that the compound effectively inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, highlighting its potential as an anticancer drug.

Propriétés

IUPAC Name |

(2S)-2-amino-4-(2,4-dioxopyrimidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c9-5(7(13)14)1-3-11-4-2-6(12)10-8(11)15/h2,4-5H,1,3,9H2,(H,13,14)(H,10,12,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUDOTYRCSMXFT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30989591 | |

| Record name | 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69557-82-0 | |

| Record name | 1-(3'-Amino-3'-carboxypropyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069557820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.